N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine
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Overview
Description
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities. The compound’s structure includes a phenylpropanoic acid moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-hydroxy-4-methyl-2H-chromen-2-one with an appropriate amine, followed by further functionalization to introduce the phenylpropanoic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways. These interactions can lead to various biological responses, such as inhibition of oxidative stress, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A structurally related compound with similar biological activities.
4-Methylumbelliferone: Another chromen derivative with known therapeutic properties.
Uniqueness
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H19NO5/c1-12-9-18(23)26-19-14(12)7-8-17(22)15(19)11-21-16(20(24)25)10-13-5-3-2-4-6-13/h2-9,16,21-22H,10-11H2,1H3,(H,24,25)/t16-/m1/s1 |
InChI Key |
MRUNGDSDRLASQM-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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